1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a therapeutic agent due to its unique structural features and biological activities. The presence of the pyrrolo[2,3-b]pyridine core in its structure makes it a versatile scaffold for the development of various bioactive molecules.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl- typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditionsThe final step often involves the formation of the carboxamide group through amidation reactions .
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening for reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-b]pyridine derivatives .
Scientific Research Applications
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound has shown promise as an inhibitor of specific enzymes and receptors, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites, thereby blocking the downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparison with Similar Compounds
When compared to other similar compounds, 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl- stands out due to its unique structural features and potent biological activities. Similar compounds include:
1H-Pyrrolo[2,3-b]pyridine-5-carboxamide derivatives: These compounds share the same core structure but differ in the substituents attached to the pyridine ring.
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine: This compound has two chloro groups and is known for its inhibitory activity against different targets.
1H-Pyrrolo[2,3-b]pyridine-5-ylamine: This derivative lacks the carboxamide group but retains the pyrrolo[2,3-b]pyridine core, making it useful in different chemical and biological applications.
Properties
Molecular Formula |
C9H8ClN3O |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C9H8ClN3O/c1-4-2-5-7(10)6(8(11)14)3-12-9(5)13-4/h2-3H,1H3,(H2,11,14)(H,12,13) |
InChI Key |
TUMYGFVWBGHVIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2N1)C(=O)N)Cl |
Origin of Product |
United States |
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